molecular formula C19H32N2O5.C4H11N B612348 Perindopril CAS No. 82834-16-0

Perindopril

Katalognummer B612348
CAS-Nummer: 82834-16-0
Molekulargewicht: 441.61
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perindopril is an ACE inhibitor used to treat high blood pressure (hypertension) and to prevent heart attacks in people with coronary artery disease . It works by blocking a substance in the body that causes the blood vessels to tighten, which relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

Perindopril is synthesized industrially . The process involves the conversion of perindopril to its active metabolite, perindoprilat, in the liver . A simple, accurate, and precise LC method with a reversed stationary phase has been developed and validated for the determination of perindopril .


Molecular Structure Analysis

Perindopril’s molecular formula is C19H32N2O5 . It is a nonsulfhydryl prodrug that is rapidly metabolized in the liver to perindoprilat, its active metabolite . The molecular structure of perindopril includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Perindopril undergoes hydrolysis in the liver to form its active metabolite, perindoprilat . A validated HPLC method has been developed for the simultaneous determination of perindopril arginine, amlodipine, and indapamide .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

Perindopril is a long-acting lipophilic inhibitor of tissue angiotensin-converting enzyme (ACE), which plays a crucial role in managing cardiovascular diseases. It has been shown to reduce morbidity and mortality in patients with left ventricular dysfunction after myocardial infarction. Moreover, it can prevent progressive left ventricular remodeling in elderly post-MI patients with preserved systolic function .

Hypertension Control

As an ACE inhibitor, Perindopril is effective in controlling blood pressure in patients with mild to moderate hypertension. It is often used when patients do not respond effectively to monotherapy and may require the addition of a second antihypertensive agent .

Coronary Artery Disease

Perindopril has been proven to be effective for patients with stable coronary artery disease without heart failure or substantial hypertension. It helps in reversing arterial remodeling and improving endothelial function, which may contribute to the prevention of cardiovascular events beyond just blood pressure reduction .

Pharmaceutical Analysis and Quality Control

In pharmaceutical research, Perindopril is analyzed for its stability and interaction with other compounds. A UHPLC-UV method has been developed for the simultaneous determination of Perindopril arginine and Indapamide hemihydrate, providing a rapid, sensitive, and precise way to ensure the quality and efficacy of the medication .

Stroke and Transient Ischaemic Attack Prevention

Perindopril’s efficacy extends to patients with a history of stroke or transient ischaemic attack, irrespective of the presence of hypertension. It contributes to a broad-spectrum prevention of cardiovascular events, highlighting its importance in stroke prevention strategies .

Endothelial Dysfunction and Vascular Remodeling

Perindopril has been associated with the reversal of abnormal endothelial function and reductions in central aortic pressure. These effects are significant as they address the early stages of cardiovascular risk factors, such as oxidative stress and endothelial dysfunction, which can lead to severe cardiovascular diseases if left unchecked .

Safety And Hazards

Perindopril may cause side effects such as dizziness, back pain, or cough . Serious side effects include a light-headed feeling, fever, chills, body aches, flu symptoms, sores in the mouth and throat, little or no urination, swelling, rapid weight gain, high potassium, pale skin, easy bruising or bleeding, or jaundice . It should not be used if you are pregnant, have ever had angioedema, or are allergic to any other ACE inhibitor .

Zukünftige Richtungen

Perindopril is usually taken long term, and you may have to take it for the rest of your life . Your doctor may suggest that you take your first dose before bedtime because it can make you feel dizzy. After the very first dose, if you do not feel dizzy, take perindopril in the morning, ideally 30 to 60 minutes before breakfast .

Eigenschaften

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023440
Record name Perindopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.22e+00 g/L
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.
Record name Perindopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00790
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Perindopril

CAS RN

82834-16-0, 107133-36-8
Record name Perindopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82834-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindopril [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00790
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perindopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERINDOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perindopril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What is the primary mechanism of action of Perindopril?

A1: Perindopril is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat. [] Perindoprilat acts as a long-acting inhibitor of angiotensin-converting enzyme (ACE). [, , ]

Q2: What are the downstream effects of ACE inhibition by Perindoprilat?

A2: Perindoprilat's inhibition of ACE has two main effects: * Inhibition of Angiotensin II Formation: ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Perindoprilat reduces angiotensin II levels, leading to vasodilation and a decrease in blood pressure. [, ]* Potentiation of Bradykinin: ACE also degrades bradykinin, a potent vasodilator. By inhibiting ACE, Perindoprilat increases bradykinin levels, further contributing to vasodilation and blood pressure reduction. [, ]

Q3: How does Perindopril affect cardiac remodeling?

A3: Perindopril has been shown to reduce left ventricular hypertrophy, a key aspect of cardiac remodeling in hypertension. This effect was observed to be more pronounced when combined with Losartan, an angiotensin II receptor blocker. [] Studies in elderly patients after acute myocardial infarction also showed Perindopril reduces progressive left ventricular remodeling. []

Q4: What role does Perindopril play in angiogenesis?

A4: Perindopril has demonstrated a complex relationship with angiogenesis. While it has been shown to suppress tumor growth and angiogenesis in a murine hepatocellular carcinoma model, potentially through the suppression of vascular endothelial growth factor (VEGF), [] studies in hypertensive rats revealed that it might attenuate exercise-induced angiogenesis in skeletal muscle, although less so than Captopril. []

Q5: What is the molecular formula and weight of Perindopril?

A5: Unfortunately, the provided research abstracts do not contain the molecular formula or weight of Perindopril. To obtain this information, it is recommended to refer to a reputable chemical database or the Perindopril drug monograph.

Q6: How is Perindopril metabolized in the body?

A9: Perindopril is primarily hydrolyzed in the liver to its active metabolite, Perindoprilat. [, , ] The extent of this conversion can be affected by food intake. []

Q7: What are the typical pharmacokinetic parameters of Perindopril and Perindoprilat?

A10: Several studies investigated the pharmacokinetic parameters of Perindopril and Perindoprilat. [, , , ] A bioequivalence study utilizing UPLC-MS/MS quantified plasma concentrations and calculated parameters such as Cmax, AUC0-tlast, AUC0-∞, tmax, and T1/2. []

Q8: What are the main clinical applications of Perindopril?

A12: Perindopril is primarily used in the treatment of:* Hypertension: Perindopril effectively lowers blood pressure both alone and in combination with other antihypertensive agents. [, , , , , , ]* Heart Failure: It is prescribed for heart failure management due to its beneficial effects on cardiac remodeling and hemodynamics. [, , , , , , ]* Stable Coronary Artery Disease: Perindopril has shown efficacy in reducing cardiovascular events in patients with stable coronary artery disease. [, , , ]

Q9: How does Perindopril compare to other antihypertensive agents in terms of efficacy?

A13: Studies have compared Perindopril with other antihypertensive agents like Losartan, Atenolol, Irbesartan, and Ramipril. [, , , , , , , , ] For example, a bioequivalence study showed comparable efficacy between two Perindopril formulations and a reference formulation. [] Another study showed that Perindopril combined with Indapamide was more effective than Enalapril monotherapy in reducing ambulatory blood pressure in hypertensive patients with left ventricular hypertrophy. []

Q10: What is the effect of Perindopril on blood pressure in elderly hypertensive patients?

A14: Research suggests Perindopril is effective in reducing both daytime and nighttime systolic blood pressure in elderly hypertensive patients without affecting the circadian pattern. [] The blood pressure reduction was associated with improved systolic function attributed to arterial dilation. []

Q11: How does Perindopril affect the fibrinolysis system in hypertensive rats?

A15: A study in hypertensive rats revealed that Perindopril, while effective in reversing cardiovascular remodeling, did not show a significant reverse effect on fibrinolysis, as evidenced by plasma levels of plasminogen activator inhibitor-1 (PAI-1) and tissue plasminogen activator (t-PA). []

Q12: What are the common adverse effects associated with Perindopril?

A16: While generally well-tolerated, Perindopril can cause side effects such as cough, headache, and hypokalaemia. [, , ] A study comparing Perindopril with Ramipril found a lower incidence of cough associated with Perindopril. []

Q13: Are there any specific safety concerns regarding Perindopril use in elderly patients?

A17: A study investigating the hypotensive effects of Perindopril in elderly patients with controlled hypertension showed that it could contribute to a higher risk of falls, particularly when combined with beta-blockers. []

Q14: Are there any ongoing efforts to improve Perindopril delivery and targeting?

A18: While the provided abstracts don't explicitly discuss targeted delivery strategies for Perindopril, one study explores the formulation and evaluation of mouth-dissolving films using natural polymers to potentially enhance solubility and bioavailability. []

Q15: What analytical techniques are commonly employed for Perindopril characterization and quantification?

A20: Various analytical methods have been utilized in Perindopril research. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a prominent technique employed for quantifying Perindopril and Perindoprilat in biological samples. [, , , ]

Q16: What is the historical context and significance of Perindopril in cardiology?

A22: Perindopril, first introduced in 1987, has become a cornerstone in cardiovascular disease management. [, ] Its clinical success over the past two decades stems from its efficacy in treating hypertension, heart failure, and stable coronary artery disease, along with its favorable safety profile. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.